Huperzine A

概要

説明

作用機序

生化学分析

Biochemical Properties

Huperzine A is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the enzyme acetylcholinesterase . This inhibition enhances the levels of acetylcholine, a neurotransmitter crucial for memory retention and cognitive function . This compound also interacts with protein kinase C (PKC) and the Wnt signaling pathway, playing a role in the non-amyloidogenic processing of amyloid precursor protein (APP) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances learning and memory by augmenting the levels of acetylcholine, which in turn augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits acetylcholinesterase, thereby maintaining higher levels of acetylcholine in the brain . It also reverses PKC- and Wnt-inhibitor-induced inhibition of non-amyloidogenic processing of APP, paralleled by an inactivation of GSK-3 and a reversal of the level of β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to significantly attenuate anxiety-like behavior, as well as augment motor and cognitive functions in laboratory settings . It also decreases demyelination and axonal injury .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various animal models of neurological diseases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the tropane, piperidine and pyridine alkaloid biosynthesis pathways . It also interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective acetylcholinesterase inhibitor .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with various enzymes and signaling pathways, it is likely that this compound localizes to specific compartments or organelles within the cell where these components are present .

準備方法

ヒペリジン A は、ヒカゲノカズラ植物から抽出することも、実験室で合成することもできます。 抽出プロセスには、溶媒と精製技術を用いて植物材料から化合物を分離することが含まれます . ヒペリジン A の合成経路には、p-ジメチルアミノベンズアルデヒド-ヒペリジン A アセタールイミンやその他の誘導体を用いた複雑な有機反応が含まれます . 工業生産方法では、高度な化学工学プロセスによって収率と純度を最適化することに重点が置かれています .

化学反応の分析

ヒペリジン A は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヒペリジン A の酸化によってさまざまな酸化誘導体が生成される可能性がある一方で、還元によって化合物の還元型が生成される可能性があります .

科学研究への応用

ヒペリジン A は、その潜在的な治療用途について広範囲にわたって研究されてきました。 化学分野では、セスキテルペンアルカロイドとその誘導体を研究するためのモデル化合物として使用されています . 生物学および医学分野では、ヒペリジン A は、神経保護効果およびアルツハイマー病、重症筋無力症、その他の神経変性疾患の治療における潜在的な用途について研究されています . ヒペリジン A は、アセチルコリンエステラーゼ阻害剤として作用し、脳内のアセチルコリンレベルを高め、認知機能を改善します . さらに、ヒペリジン A は、動物モデルおよびヒトにおける記憶力と学習力の向上に有効であることが示されています .

科学的研究の応用

Huperzine A has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids and their derivatives . In biology and medicine, this compound is investigated for its neuroprotective effects and potential use in treating Alzheimer’s disease, myasthenia gravis, and other neurodegenerative disorders . It acts as an acetylcholinesterase inhibitor, increasing levels of acetylcholine in the brain and improving cognitive function . Additionally, this compound has shown promise in enhancing memory and learning in animal models and humans .

類似化合物との比較

特性

IUPAC Name |

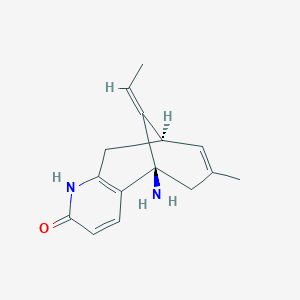

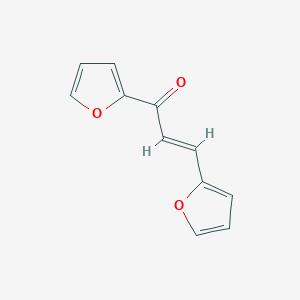

(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-YQEJDHNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046038 | |

| Record name | Huperzine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

102518-79-6, 120786-18-7 | |

| Record name | Huperzine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Huperzine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Huperzine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HUPERZINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

217-219 °C | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Huperzine A exert its effects in the brain?

A1: [, , , ] this compound acts as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the levels of ACh available, enhancing cholinergic neurotransmission. This is particularly relevant in AD, where a decline in ACh levels is associated with cognitive impairment.

Q2: Besides AChE inhibition, are there other mechanisms contributing to this compound's neuroprotective effects?

A2: [, , ] Yes, research suggests that this compound's neuroprotective benefits extend beyond AChE inhibition. Studies indicate its potential to protect cells against oxidative stress, reduce amyloid-beta (Aβ) toxicity, and modulate inflammatory responses, all of which contribute to neuronal damage in AD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol.

Q4: Is there any information available regarding the spectroscopic data for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and confirmation of this compound.

Q5: Has the stability of this compound been assessed under various conditions?

A5: [] While specific data on material compatibility isn't provided, studies highlight the importance of formulation strategies to enhance this compound's stability and bioavailability []. Factors like pH, temperature, and exposure to light can influence its degradation.

Q6: Does this compound exhibit any catalytic properties itself?

A6: this compound's primary mode of action is through the inhibition of the enzyme AChE. It doesn't possess intrinsic catalytic activities in the conventional sense.

Q7: Have computational methods been used to understand this compound's interactions?

A7: [, , ] Yes, molecular docking studies have provided insights into this compound's binding mode within the active site of AChE [, , ]. These computational approaches help visualize and quantify the interactions contributing to its inhibitory potency and selectivity.

Q8: How do structural modifications of this compound affect its activity?

A8: [, , ] Research on this compound analogs has demonstrated the importance of specific structural features for its activity. For example, the presence of the α-pyridone moiety and its spatial orientation are crucial for binding to the active site of AChE. Modifications to this region can significantly impact potency and selectivity [, , ].

Q9: What are some strategies to improve the stability or delivery of this compound?

A9: [, ] Researchers are exploring various formulation strategies, including encapsulation in biodegradable microspheres, to protect this compound from degradation and sustain its release [, ]. This is crucial for improving its bioavailability and therapeutic efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S)-6-amino-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B7782684.png)

![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)

![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)

![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)

![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)

![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)

![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)

![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)